[(2-Iodo-benzyl)-methyl-amino]-acetic acid
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Overview
Description
[(2-Iodo-benzyl)-methyl-amino]-acetic acid is an organic compound that features an iodo-substituted benzyl group attached to a methylamino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .
Industrial Production Methods
Industrial production methods for [(2-Iodo-benzyl)-methyl-amino]-acetic acid often involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-Iodo-benzyl)-methyl-amino]-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydroxyl or amine.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as 2-iodoxybenzoic acid (IBX) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
[(2-Iodo-benzyl)-methyl-amino]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Iodo-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The iodo group can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The methylamino acetic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- [(2-Bromo-benzyl)-methyl-amino]-acetic acid
- [(2-Chloro-benzyl)-methyl-amino]-acetic acid
- [(2-Fluoro-benzyl)-methyl-amino]-acetic acid
Uniqueness
[(2-Iodo-benzyl)-methyl-amino]-acetic acid is unique due to the presence of the iodo group, which imparts distinct chemical and physical properties. The iodo group is larger and more polarizable compared to other halogens, leading to stronger halogen bonding and different reactivity patterns .
Properties
IUPAC Name |
2-[(2-iodophenyl)methyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-12(7-10(13)14)6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRMVQMIODTSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1I)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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